N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-16-14-18(24)8-9-20(16)34(30,31)27-12-5-13-33-21(27)15-26-23(29)22(28)25-11-10-17-6-3-4-7-19(17)32-2/h3-4,6-9,14,21H,5,10-13,15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKPFFYVWZUHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of 4-fluoro-2-methylbenzenesulfonyl chloride: This is achieved by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Oxazinan Formation: The oxazinan ring is formed by reacting the sulfonyl chloride with an appropriate amine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfoxides and sulfides.
Substitution: Products include nitro and halogenated derivatives.
Scientific Research Applications
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to interact with active sites, inhibiting enzyme activity or modulating receptor function. The fluorinated aromatic ring enhances binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
a. N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (CAS: 869071-80-7)
- Key Differences :
- The benzene ring lacks the 2-methyl substituent present in the target compound.
- The N’-substituent is a 2-methylpropyl group instead of a 2-(2-methoxyphenyl)ethyl chain.
- Impact :
b. N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
- Key Differences :
- Replaces the 1,3-oxazinan-2-ylmethyl group with a thiazolo-triazole heterocycle.
- The methoxy group is on a 4-methoxyphenyl ring instead of 2-methoxyphenylethyl.
- Impact :
c. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9)
- Key Differences :
- Features a 1,2,4-triazole-3-thione scaffold instead of ethanediamide-linked oxazinan.
- Substituents include halogens (X = H, Cl, Br) and 2,4-difluorophenyl groups.
- Impact: The thione group (C=S) at 1247–1255 cm⁻¹ (IR) contrasts with the ethanediamide’s carbonyl bands (~1680 cm⁻¹).
Physicochemical and Spectral Properties
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising an oxazinan ring, a benzenesulfonyl group, and an ethylenediamide moiety. The synthesis typically involves multiple steps starting from the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate oxazinan derivative, followed by the introduction of the ethylenediamide component.
Synthetic Route Overview:
- Formation of Sulfonylated Intermediate : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an oxazinan derivative.
- Coupling with Ethylenediamide : The sulfonylated intermediate is then reacted with N'-[2-(2-methoxyphenyl)ethyl]ethanediamide to yield the final product.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. Its functional groups allow it to modulate enzymatic activities and cellular signaling processes.
Key Mechanistic Insights:
- Enzyme Inhibition : The compound may inhibit cholinesterases, which are crucial for neurotransmitter regulation, potentially impacting cognitive functions.
- Receptor Binding : The structural components enhance binding affinity to various receptors, influencing downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties : Preliminary studies suggest potential anticancer effects against various cancer cell lines. For instance, it has shown cytotoxicity in MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) cells.
Cell Line IC50 Value (μM) Observations MCF-7 12.8 Induces apoptosis HeLa 12.7 Significant cytotoxicity HCT-116 10.5 Strongest activity observed - Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting this compound may exhibit similar activity.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cholinesterase Inhibition Study : A study highlighted that derivatives similar to this compound exhibited comparable IC50 values to tacrine, a known cholinesterase inhibitor. This suggests a promising avenue for cognitive enhancement therapies or Alzheimer's treatment .
- Anticancer Research : In vitro studies demonstrated that certain derivatives induced significant apoptosis in cancer cells, emphasizing the need for further exploration into their mechanisms and therapeutic applications .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : The synthesis involves sequential sulfonylation, oxazinan ring formation, and coupling reactions. Key steps include:
- Sulfonylation : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with a 1,3-oxazinan precursor under anhydrous conditions (dichloromethane, 0–5°C) to minimize hydrolysis .
- Oxazinan Ring Closure : Using a base like triethylamine to facilitate cyclization, with reaction monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) .
- Amide Coupling : Activating the ethanediamide intermediate with HATU/DIPEA in DMF for efficient N-alkylation .
Critical Parameters : Purity of intermediates (>95% by HPLC), solvent choice (DMF for solubility vs. DCM for reactivity), and stoichiometric control to avoid dimerization .
Q. How can the functional groups in this compound be analytically validated?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and amide (C=O at 1650–1680 cm⁻¹) groups .
- NMR :
- ¹H NMR : Methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃), oxazinan CH₂ (δ 3.5–4.2 ppm) .
- ¹³C NMR : Sulfonyl carbon (δ 45–50 ppm), amide carbonyl (δ 170–175 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 494.180 (calc. 494.176) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity (e.g., anti-inflammatory effects)?
- Methodological Answer : Perform systematic modifications and assess activity via:
- Functional Group Replacement : Substitute the 4-fluoro-2-methylbenzenesulfonyl group with electron-withdrawing (e.g., nitro) or bulky groups to modulate enzyme binding .
- Bioassays : Test COX-2 inhibition (IC₅₀) using ELISA and compare with celecoxib as a reference. Recent data showed 65% inhibition at 10 μM .
- Computational Docking : Use AutoDock Vina to predict interactions with COX-2’s hydrophobic pocket (PDB ID: 5KIR). The sulfonyl group shows hydrogen bonding with Arg120 .
Example SAR Table :
| Modification | Bioactivity (COX-2 IC₅₀, μM) | Binding Energy (kcal/mol) |
|---|---|---|
| Parent | 12.5 ± 1.2 | -8.2 |
| Nitro-sulfonyl | 8.3 ± 0.9 | -9.1 |
| Bulkier alkyl | 15.7 ± 1.5 | -7.8 |
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Address discrepancies using:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ = 2.1 h in mice) and metabolite identification via LC-MS/MS. Hydrolysis of the ethanediamide moiety reduces efficacy in vivo .
- Dose Optimization : Use allometric scaling (e.g., 50 mg/kg in mice ≈ 4 mg/kg in humans) to align exposure levels .
- Orthogonal Assays : Validate anti-inflammatory activity in LPS-induced RAW264.7 macrophages (NO reduction) and carrageenan-induced paw edema models .
Q. What computational strategies are effective for predicting off-target interactions?
- Methodological Answer : Combine:
- Phylogenetic Fingerprinting : Compare target similarity across kinases (e.g., JAK2, EGFR) using SwissTargetPrediction .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding (>90% observed) .
- Toxicogenomics : Screen for hERG channel inhibition (IC₅₀ > 30 μM required for cardiac safety) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility (DMSO vs. aqueous buffer)?
- Methodological Answer :
- Solubility Testing : Use shake-flask method (pH 7.4 PBS vs. DMSO). Data shows 2.5 mg/mL in DMSO vs. 0.03 mg/mL in PBS, suggesting aggregation in aqueous media .
- Co-solvent Optimization : Test PEG-400/water (1:1) to enhance solubility (0.5 mg/mL achieved) for in vivo dosing .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
